N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine typically involves the following steps:
Formation of Naphthalen-2-yl Acetate: This is achieved by reacting naphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with L-Phenylalanine: The naphthalen-2-yl acetate is then coupled with L-phenylalanine using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenylalanine moiety can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. The phenylalanine moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{[(Naphthalen-1-yl)oxy]acetyl}-L-phenylalanine: Similar structure but with the naphthalene ring attached at a different position.
N-{[(Biphenyl-2-yl)oxy]acetyl}-L-phenylalanine: Contains a biphenyl group instead of a naphthalene ring.
N-{[(Anthracen-2-yl)oxy]acetyl}-L-phenylalanine: Contains an anthracene ring instead of a naphthalene ring.
Uniqueness
N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
10441-31-3 |
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Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S)-2-[(2-naphthalen-2-yloxyacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H19NO4/c23-20(22-19(21(24)25)12-15-6-2-1-3-7-15)14-26-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14H2,(H,22,23)(H,24,25)/t19-/m0/s1 |
InChI Key |
LHHSPMHVRBROCW-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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